2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxymethyl group, and a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of 4-chlorophenol with formaldehyde and a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as distillation, crystallization, and chromatography to purify the final product. The choice of production method depends on factors such as cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar diol with a methyl group instead of a chlorophenyl group.
Pentaerythritol: Another polyol with multiple hydroxymethyl groups.
Trimethylolpropane: A triol with a similar backbone but different substituents.
Uniqueness
2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
834-55-9 |
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Molecular Formula |
C11H15ClO4 |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15ClO4/c12-9-1-3-10(4-2-9)16-8-11(5-13,6-14)7-15/h1-4,13-15H,5-8H2 |
InChI Key |
USODJIXOZDHXSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)(CO)CO)Cl |
Origin of Product |
United States |
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